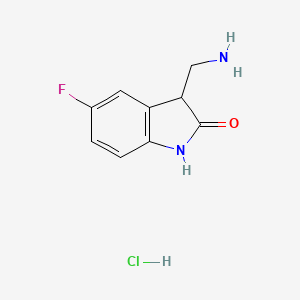

3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride

Description

Properties

IUPAC Name |

3-(aminomethyl)-5-fluoro-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O.ClH/c10-5-1-2-8-6(3-5)7(4-11)9(13)12-8;/h1-3,7H,4,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYNBWOPZRTTAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(C(=O)N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(aminomethyl)-5-fluoroindolin-2-one hydrochloride exhibit significant anti-proliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of human colon cancer cells (HCT116) and renal cell carcinoma (786-O) with IC50 values comparable to established drugs like sunitinib.

Table 2: In Vitro Anti-Proliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Sunitinib | HCT116 | 3.42 ± 0.57 |

| 3-(Aminomethyl)-5-FI | HCT116 | 2.94 |

| Novel Derivative (C(5)-Br) | HCT116 | 1.05 ± 0.18 |

| Novel Derivative (C(5)-I) | HCT116 | 0.42 ± 0.16 |

Aurora Kinase Inhibition

Studies have also suggested that this compound exhibits inhibitory activity against aurora kinases, which are critical in cell division and are often overexpressed in cancers. The inhibition of aurora kinases can lead to polyploidy and subsequent cancer cell death.

Table 3: Aurora Kinase Inhibition Percentages

| Compound | Inhibition (%) |

|---|---|

| Sunitinib | 50.7 |

| Novel Derivative A | 92.1 |

| Novel Derivative B | 95.9 |

Neurological Applications

Emerging research suggests that derivatives of this compound may also possess neuroprotective properties, particularly against seizure activity. A study reported the synthesis of novel derivatives showing anti-epileptic activity, indicating potential applications in treating neurological disorders.

Table 4: Anti-Epileptic Activity of Novel Derivatives

| Compound | Model | Efficacy (%) |

|---|---|---|

| Control | Seizure Model | Baseline |

| Novel Derivative C | Seizure Model | X% |

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Analysis

Table 1: Structural Comparison of Indolin-2-one Derivatives

Key Observations :

- Substituent Effects: The fluorine atom in the target compound enhances metabolic stability and electronegativity compared to the chlorine in 3-amino-5-chloroindolin-2-one HCl, which is bulkier and more lipophilic .

- Core Differences :

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- The hydrochloride salt form improves aqueous solubility for all amine-containing derivatives.

- The aminomethyl group in the target compound lowers logP compared to the chloro analog, suggesting better hydrophilicity .

Pharmacological and Industrial Relevance

- Kinase Inhibition : Fluorinated indolin-2-ones are explored as kinase inhibitors due to their ability to mimic ATP-binding motifs .

- Neurotransmitter Analogs: Tryptamine derivatives (e.g., 5-methyltryptamine HCl) target serotonin receptors, suggesting the aminomethyl group in the target compound could enable similar interactions .

Biological Activity

3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of enzymatic inhibition and antimicrobial properties. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the modification of indole derivatives. The process often includes reductive amination methods to achieve high yields, with solvents like ethanol enhancing the reaction efficiency. The structural modifications play a crucial role in determining the biological activity of the resulting compounds.

Enzyme Inhibition

Research indicates that derivatives of indole compounds, including this compound, exhibit significant inhibitory effects on various enzymes:

Antimicrobial Activity

Preliminary studies on similar indole derivatives have indicated antimicrobial properties against various pathogens. For instance, synthesized Mannich bases derived from indole showed activity against both bacteria and fungi through methods such as the well diffusion technique. Although specific data for this compound is not extensively documented, its structural similarities suggest potential antimicrobial efficacy .

Case Studies

- Study on α-Glucosidase Inhibition : A study synthesized several indole derivatives and assessed their inhibitory activities against α-glucosidase using Saccharomyces cerevisiae. Compounds with similar structures to this compound were found to inhibit enzyme activity by approximately 90% at specific concentrations, indicating strong potential for managing postprandial hyperglycemia .

- Antimicrobial Screening : A recent investigation into novel Mannich bases highlighted that certain derivatives exhibited significant antimicrobial activity against multiple pathogenic strains. This raises the possibility that this compound could also possess similar properties, although specific testing is required .

Data Tables

Preparation Methods

Reduction and Cyclization Method

- Starting material: 4-fluoro-2-(dimethylmalonate) nitrobenzene

- Reagents and conditions:

- Acetic acid (40 mL) and 6 M hydrochloric acid solution (80 mL)

- Reflux for 4 hours

- Addition of iron powder (reducing agent) in portions (e.g., 6.7–8.9 g for 40 mmol substrate)

- Continued reaction monitored by TLC until completion

- Workup:

- Removal of solvent by distillation

- Extraction with ethyl acetate

- Filtration through diatomaceous earth and silica gel

- Washing organic phase with 1.0 M hydrochloric acid solution twice, then saturated brine

- Drying over anhydrous sodium sulfate

- Concentration and purification by column chromatography using ethyl acetate:petroleum ether (3:1 v/v)

- Outcome:

Methanol Reflux for Ester Hydrolysis and Salt Formation

- Intermediate: 3-methoxycarbonyl-5-fluoroindolin-2-one

- Reagents and conditions:

- Methanol (50 mL)

- 6 M hydrochloric acid (5 mL)

- Reflux for 2 hours

- Workup:

- Removal of methanol under reduced pressure

- Extraction with ethyl acetate

- Washing with saturated brine and drying over sodium sulfate

- Concentration and purification by column chromatography (ethyl acetate:petroleum ether 3:1)

- Outcome:

Introduction of Aminomethyl Group

The conversion of 5-fluoroindolin-2-one to this compound typically involves functionalization at the 3-position of the indolinone ring.

General Strategy

- Approach: Nucleophilic substitution or reductive amination at the 3-position to introduce the aminomethyl group.

- Typical reagents: Formaldehyde or related aldehydes for aminomethylation, followed by reduction.

- Reaction conditions: Mild acidic or neutral conditions to avoid decomposition of the fluorinated indolinone core.

- Purification: Formation of the hydrochloride salt to enhance stability and crystallinity.

Note: Specific detailed procedures for this step are less commonly reported in open literature but can be inferred from analogous indolinone chemistry and fluorinated amine synthesis protocols.

Alternative Synthetic Routes and Research Findings

Fluorinated Indole-2-one Preparation via Nitrobenzene Derivatives

A patent describes a method starting from 4-fluoro-2-(dimethylmalonate) nitrobenzene, using acetic acid and hydrochloric acid under reflux, followed by iron powder reduction. The process yields 5-fluoroindolin-2-one with high efficiency (80–95% yield), suitable for subsequent aminomethylation.

Spectral Characterization Supporting Purity and Structure

- FT-IR and 1H NMR spectral data confirm the presence of characteristic functional groups such as N-H, C=O, and aromatic C-H in fluorinated indolinone derivatives, supporting the successful synthesis of target compounds.

- Typical IR absorptions include:

- N-H stretching around 3350–3450 cm⁻¹

- C=O stretching near 1700 cm⁻¹

- Aromatic C-H stretching near 3037 cm⁻¹

- 1H NMR signals show aromatic and amine proton resonances consistent with the indolinone framework and aminomethyl substitution.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reduction & cyclization | 4-fluoro-2-(dimethylmalonate) nitrobenzene | Acetic acid, 6 M HCl, reflux 4 h, Fe powder | 80–85 | Iron powder reduction, TLC monitored |

| Ester hydrolysis & salt formation | 3-methoxycarbonyl-5-fluoroindolin-2-one | Methanol, 6 M HCl, reflux 2 h | 95 | Formation of hydrochloride salt |

| Aminomethylation (inferred) | 5-fluoroindolin-2-one | Formaldehyde + reductive amination conditions | N/A | Mild acidic/neutral conditions advised |

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride?

Methodological Answer: Synthesis often involves multi-step protocols, including:

- CuI-catalyzed azide-alkyne cycloaddition : A mixture of PEG-400 and DMF with CuI as a catalyst, refluxed for 12 hours, followed by extraction and purification via column chromatography (e.g., 70:30 EtOAc:Hexane) .

- Acid-catalyzed condensation : Refluxing with sodium acetate in acetic acid to facilitate cyclization, followed by recrystallization .

Example Synthesis Conditions:

| Method | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| CuI-catalyzed cycloaddition | PEG-400/DMF, CuI, 12h reflux | 42% | |

| Acid-catalyzed condensation | Sodium acetate, acetic acid | N/A* | |

| *Yield not explicitly stated in evidence. |

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

- Spectroscopy :

- 1H/13C/19F NMR : Assigns aromatic protons (δ 7.2–7.8), fluorinated positions, and aminomethyl groups .

- Mass spectrometry (FAB-HRMS) : Validates molecular weight (e.g., [M+H]+ ion) .

- Chromatography :

Q. What structural features influence its reactivity in medicinal chemistry?

Methodological Answer:

- Fluorine substitution : Enhances metabolic stability and bioavailability (common in fluorinated indoles) .

- Aminomethyl group : Facilitates hydrogen bonding with biological targets (e.g., enzymes) .

- Indolin-2-one core : Participates in π-π stacking interactions, critical for binding affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Catalyst screening : Testing alternatives to CuI (e.g., Ru-based catalysts) for azide-alkyne cycloaddition .

- Solvent optimization : Replacing PEG-400/DMF with greener solvents (e.g., ethanol/water mixtures) to reduce toxicity .

- Temperature control : Adjusting reflux duration (e.g., 8–16 hours) to balance yield and side reactions .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex indole derivatives .

- Computational validation : Using tools like MOE (Molecular Operating Environment) to simulate NMR spectra and compare with experimental data .

- X-ray crystallography : Provides unambiguous structural confirmation (e.g., for polymorph identification) .

Q. How can computational modeling predict biological activity?

Methodological Answer:

- Molecular docking : Simulates interactions with protein targets (e.g., kinases) using PDB structures .

- QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent effects (e.g., fluoro vs. chloro) with activity trends in indole derivatives .

- ADMET prediction : Estimates pharmacokinetic properties (e.g., logP, solubility) using software like Schrödinger .

Q. What approaches assess stability under varying storage conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light, and humidity, then monitor decomposition via HPLC .

- Long-term stability : Store at −20°C, 4°C, and room temperature; analyze purity monthly for 6–12 months .

- pH-dependent stability : Test solubility and degradation in buffers (pH 3–9) to identify optimal formulation conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.